

# Inogatran: A Technical Overview of the Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Inogatran**, a direct thrombin inhibitor. The document details its core physicochemical properties, mechanism of action, and the experimental models used to evaluate its efficacy.

### **Core Molecular Data**

**Inogatran** is a small molecule, peptidomimetic direct inhibitor of thrombin.[1] Its fundamental molecular and physical properties are summarized below.

| Property          | Value       | Source       |
|-------------------|-------------|--------------|
| Molecular Formula | C21H38N6O4  | [1][2][3][4] |
| Molecular Weight  | 438.6 g/mol | [1][2]       |
| CAS Number        | 155415-08-0 | [1][2][3][4] |

### **Mechanism of Action: Direct Thrombin Inhibition**

**Inogatran** exerts its anticoagulant effect by directly and competitively inhibiting thrombin, a key serine protease in the coagulation cascade.[5] Thrombin plays a central role in hemostasis and thrombosis by:



- Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.
- Amplifying its own generation by activating upstream coagulation factors V, VIII, and XI.
- Activating platelets through protease-activated receptors (PARs), leading to their aggregation and the release of prothrombotic factors.

By binding to the active site of thrombin, **Inogatran** effectively blocks these downstream effects, thereby preventing the formation and propagation of thrombi.

## Coagulation Cascade and Inogatran's Site of Action

The following diagram illustrates the coagulation cascade and highlights the central role of thrombin and the inhibitory action of **Inogatran**.

Coagulation cascade showing the central role of Thrombin and the inhibitory action of **Inogatran**.

## **Experimental Protocols for Efficacy Evaluation**

The antithrombotic efficacy of **Inogatran** has been evaluated in various preclinical models of arterial and venous thrombosis. The following sections detail the methodologies of two key experimental models.

## Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce oxidative injury to the arterial endothelium, leading to the formation of a platelet-rich thrombus.

#### Methodology:

- Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.
- Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution (typically 35-50%) is applied topically to the exposed artery for a defined period (e.g., 10 minutes).
- Parameter Measurement:



- Time to Occlusion (TTO): Blood flow is monitored using a Doppler flow probe, and the time taken for complete cessation of blood flow is recorded.
- Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
- Drug Administration: **Inogatran** or vehicle is typically administered intravenously (i.v.) as a bolus followed by a continuous infusion before the application of ferric chloride.

# Electrolytic Injury-Induced Venous Thrombosis Model (Canine)

This model creates a more physiologically relevant venous thrombus by inducing endothelial damage via an electrical current.

#### Methodology:

- Animal Preparation: Anesthetized dogs undergo a surgical procedure to expose a femoral vein.
- Thrombus Induction: A small-gauge needle electrode is inserted into the vein, and a controlled anodal direct current (e.g., 250 μA) is applied for a specific duration (e.g., 30 minutes). This electrolytic injury denudes the endothelium, initiating thrombus formation.
- Parameter Measurement:
  - Thrombus Score/Weight: The degree of thrombus formation is often assessed using a scoring system based on visual inspection or by measuring the weight of the formed thrombus.
  - Histopathology: The vessel segment can be excised for histological examination to assess thrombus composition and vessel wall injury.
- Drug Administration: Inogatran is administered intravenously prior to and during the electrolytic injury.

## **Quantitative Effects on Coagulation Parameters**



The anticoagulant effect of **Inogatran** can be quantified by measuring its impact on standard coagulation assays.

| Coagulation Parameter                        | Effect of Inogatran                 |
|----------------------------------------------|-------------------------------------|
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation         |
| Prothrombin Time (PT)                        | Dose-dependent prolongation         |
| Thrombin Time (TT)                           | Marked, dose-dependent prolongation |

In a canine model of venous thrombosis, intravenous administration of **Inogatran** at doses of 0.075, 0.25, and 0.75 mg/kg resulted in dose-dependent increases in aPTT, TT, and PT.[3]

# **Experimental Workflow for Assessing Coagulation Parameters**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Inogatran Wikipedia [en.wikipedia.org]
- 2. Inogatran | C21H38N6O4 | CID 66005 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inogatran | CymitQuimica [cymitquimica.com]
- 5. Effects of inogatran, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inogatran: A Technical Overview of the Direct Thrombin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133910#inogatran-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com